molecular formula C32H50N8O12S B585916 (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate CAS No. 144110-38-3

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate

Cat. No.: B585916
CAS No.: 144110-38-3
M. Wt: 385.4
InChI Key: AUNSMFLBHPILAD-VICAHNFPSA-N
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Description

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, guanidino, and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of key intermediates through reactions such as amination, guanidination, and oxidation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of advanced purification methods, including chromatography and crystallization, are employed to produce high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Substitution reactions can occur at the amino or guanidino groups, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of new applications.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-2,5-diammoniohexanoate
  • (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate

Uniqueness

Compared to similar compounds, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate stands out due to its unique combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2S,5R)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H24N4O4.H2O4S/c2*17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h2*3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t2*11-,13+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNSMFLBHPILAD-BGXAZEKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N8O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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